molecular formula C25H22BrClN2O3S B2984755 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone CAS No. 403837-09-2

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone

Cat. No. B2984755
M. Wt: 545.88
InChI Key: CWODWHGLFGAELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazoline, a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazolines and their derivatives have been the focus of many studies due to their wide range of biological and pharmacological activities .

Scientific Research Applications

Synthesis and Antioxidant Properties One study focused on the synthesis and evaluation of the antioxidant properties of diphenylmethane derivatives, including natural product bromophenols. These compounds, synthesized through bromination, reduction, and demethylation reactions, exhibited effective antioxidant power when assessed through various in vitro assays, comparing favorably to standard antioxidant compounds (Balaydın et al., 2010).

Biological Activities of Heterocyclic Compounds Another aspect of research involves the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, highlighting the importance of these compounds in developing novel organic materials with potential biological applications (Chaloner et al., 1992).

Chemiluminescence and Antibacterial Agents Further, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence was studied. These compounds, especially those with sulfanyl substitutions, showed moderate light yields upon decomposition, indicating their potential use in chemiluminescent materials and biological probes (Watanabe et al., 2010).

Antimicrobial and Anti-inflammatory Properties Moreover, the microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives demonstrated potent anti-inflammatory and antibacterial activities. This suggests the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN2O3S/c1-31-23-5-3-4-20(25(23)32-2)22-14-21(16-6-8-17(26)9-7-16)28-29(22)24(30)15-33-19-12-10-18(27)11-13-19/h3-13,22H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWODWHGLFGAELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone

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